Senecionine N-oxide
Overview
Description
Senecionine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds found in various flowering plants, particularly in the Asteraceae family. These compounds are known for their toxic properties, which can cause liver damage and carcinogenicity when metabolized into their parent pyrrolizidine alkaloids . This compound is primarily produced by plants in the Senecio genus and serves as a defense mechanism against herbivores .
Biochemical Analysis
Biochemical Properties
Senecionine N-oxide plays a crucial role in biochemical reactions, particularly in the detoxification pathways of plants and insects. It is synthesized from senecionine through the action of the enzyme senecionine N-oxygenase, which catalyzes the oxidation of senecionine to this compound using NADPH and oxygen . This enzyme belongs to the oxidoreductase family and is essential for converting toxic pyrrolizidine alkaloids into their non-toxic N-oxide forms. This compound interacts with various biomolecules, including proteins and enzymes, to facilitate its transport and storage within cells .
Cellular Effects
This compound exhibits strong cytotoxic effects on cultured liver cells . It influences cell function by forming protein and DNA adducts upon bioactivation, leading to liver toxicity and carcinogenicity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by generating reactive intermediates that disrupt normal cellular processes . These effects highlight the potential risks associated with exposure to this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of pyrrole intermediates upon reduction to its parent compound, senecionine . These intermediates generate protein and DNA adducts, leading to cellular damage and toxicity . The enzyme senecionine N-oxygenase plays a critical role in this process by converting senecionine to its N-oxide form, thereby reducing its toxicity . Additionally, this compound can inhibit or activate various enzymes involved in detoxification pathways, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Long-term pulse-chase experiments have shown that this compound is a stable compound that can be translocated into newly grown tissues . Its metabolic activity is limited, with only slow and progressive transformation into other products . These findings suggest that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound result in increased formation of pyrrole-protein adducts, leading to greater toxicity . At lower doses, the relative potency of this compound is similar to that of its parent compound, senecionine . These dosage-dependent effects highlight the importance of understanding the threshold and toxic effects of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biosynthesis from senecionine and its subsequent detoxification . The enzyme senecionine N-oxygenase catalyzes the conversion of senecionine to this compound, which is then transported and stored within cells . This metabolic pathway is crucial for reducing the toxicity of pyrrolizidine alkaloids and facilitating their safe storage and transport within the organism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated transport mechanisms . It is efficiently taken up by cells and protoplasts, with a preference for vacuolar storage . The compound’s N-oxide form is well-suited for cellular transport and storage due to its charged polar nature, which allows it to be retained within vacuoles . This transport and distribution mechanism ensures the safe handling of this compound within the organism.
Subcellular Localization
This compound is localized within specific subcellular compartments, particularly vacuoles, where it is stored and detoxified . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for maintaining cellular homeostasis and preventing the toxic effects of this compound on other cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Senecionine N-oxide can be synthesized through the oxidation of senecionine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of senecionine from plant sources, followed by its chemical oxidation. The extraction process may include solvent extraction and purification steps to isolate senecionine, which is then subjected to oxidation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Senecionine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of senecionine to this compound using oxidizing agents.
Reduction: Reduction of this compound back to senecionine under reducing conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms, although these are less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Oxidation: this compound.
Reduction: Senecionine.
Scientific Research Applications
Senecionine N-oxide has several applications in scientific research:
Toxicology Studies: Used to study the toxic effects of pyrrolizidine alkaloids and their N-oxides on liver function and carcinogenicity.
Pharmacokinetics: Employed in physiologically based kinetic modeling to understand the metabolism and distribution of pyrrolizidine alkaloids in organisms.
Plant Biology: Investigated for its role in plant defense mechanisms and its biosynthesis in plants.
Medicinal Chemistry: Explored for potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
Senecionine N-oxide exerts its effects through its conversion to senecionine, which is then bioactivated into reactive pyrrole intermediates. These intermediates form adducts with proteins and DNA, leading to liver toxicity and carcinogenicity . The molecular targets include liver enzymes involved in detoxification, which are overwhelmed by the reactive intermediates, resulting in cellular damage .
Comparison with Similar Compounds
Senecionine: The parent compound of senecionine N-oxide, also a pyrrolizidine alkaloid.
Seneciphylline N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxic properties.
Retrorsine N-oxide: A structurally related compound with comparable biological effects.
Uniqueness: this compound is unique in its specific biosynthesis and role in plant defense. Its selective oxidation from senecionine and its distinct toxicological profile make it a compound of interest in both plant biology and toxicology research .
Properties
IUPAC Name |
(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-GPUZEBNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016615 | |
Record name | Senecionine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13268-67-2 | |
Record name | Senecionine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13268-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senecionine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013268672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Senecionine N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Senecionine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13268-67-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzyme is primarily responsible for the detoxification of senecionine in insects that sequester PAs for their own defense?
A: Insects that sequester PAs, like the arctiid moth Tyria jacobaeae, utilize a specific enzyme called senecionine N-oxygenase (SNO) for detoxification []. This enzyme, found in the insect's hemolymph, converts absorbed senecionine back to its non-toxic N-oxide form, allowing the insect to store and utilize the PA for defense without experiencing its toxic effects.
Q2: How do different animal species compare in their ability to metabolize senecionine?
A: Research indicates significant species differences in the metabolism of senecionine, which might explain the varying susceptibility to PA toxicity. For instance, sheep generally show resistance to senecionine, exhibiting a lower rate of converting senecionine to the toxic metabolite dihydropyrrolizine alkaloid (DHP) while having a relatively high rate of senecionine N-oxide formation. This suggests a more efficient detoxification pathway in sheep compared to species more susceptible to senecionine poisoning [].
Q3: How does glutathione (GSH) contribute to the detoxification of senecionine?
A: Glutathione (GSH) plays a crucial role in detoxifying the harmful pyrrolic metabolites produced during senecionine metabolism. Studies using liver microsomes from sheep and hamsters have shown that adding GSH to these in vitro systems significantly reduces DHP formation []. This suggests that GSH conjugation is a crucial mechanism for mitigating the toxic effects of senecionine.
Q4: What role do cytochrome P450 enzymes play in senecionine metabolism?
A: Cytochrome P450 enzymes are heavily involved in both the bioactivation and detoxification of senecionine. Studies have identified CYP3A as a key player in converting senecionine to DHP in both sheep and hamsters []. This enzyme also participates in this compound formation, showcasing its dual role in both toxic and non-toxic metabolic pathways.
Q5: Does the presence of this compound in food or herbal products pose a risk to human health?
A: While this compound itself is less toxic, its presence in food or herbal products is a concern due to its potential conversion to senecionine within the body. This risk highlights the need for accurate analytical methods to detect and quantify not only senecionine but also its N-oxide form in such products to ensure consumer safety [].
Q6: Are there any analytical challenges in accurately assessing the pyrrolizidine alkaloid content, especially regarding N-oxides?
A: Yes, accurately assessing pyrrolizidine alkaloid content, especially for N-oxides, presents analytical challenges. Some commonly employed methods might not effectively detect or quantify these compounds. For instance, a study comparing different analytical techniques revealed that a simple solvent partitioning method failed to detect this compound, highlighting the need for more sensitive and specific methods like LCMS for reliable detection and quantification of both PAs and their N-oxides in samples [].
Q7: Can you provide an example of how this compound content has been investigated in a specific plant?
A: In a study focusing on Senecio vulgaris populations from both their native European range and their invasive range in China, researchers used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze the pyrrolizidine alkaloid profiles in these plants. The study revealed that this compound was one of the dominant PAs found in the roots of both native and invasive populations []. This finding highlights the importance of considering both qualitative and quantitative variations in PAs when studying plant species, especially in the context of invasion biology and potential ecological impacts.
Q8: Beyond the liver, are there other organs or systems affected by senecionine or its N-oxide?
A: While the liver is the primary target organ for PA toxicity, research suggests potential effects on other systems. For example, a study using chick embryos showed that senecionine, but not this compound, exhibited embryotoxic effects []. These findings indicate that senecionine might interfere with embryonic development, suggesting potential risks beyond direct liver toxicity.
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